molecular formula C7H6FN3 B189249 4-fluoro-1H-indazol-3-amine CAS No. 404827-78-7

4-fluoro-1H-indazol-3-amine

Cat. No.: B189249
CAS No.: 404827-78-7
M. Wt: 151.14 g/mol
InChI Key: HTMNYSASBRVPKD-UHFFFAOYSA-N
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Description

4-fluoro-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₆FN₃. It is part of the indazole family, which is known for its diverse biological activities. The compound consists of a bicyclic structure made up of a pyrazole ring fused to a benzene ring, with a fluorine atom at the 4-position and an amino group at the 3-position. Indazole derivatives, including this compound, have gained significant attention in medicinal chemistry due to their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

4-Fluoro-1H-indazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. The inhibition of kinases by this compound can lead to alterations in cell signaling pathways, affecting cellular processes such as proliferation and apoptosis .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by disrupting the balance of pro-apoptotic and anti-apoptotic proteins . Additionally, this compound can affect the cell cycle, leading to cell cycle arrest and inhibition of cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases, and inhibits their activity. This inhibition can result in the downregulation of downstream signaling pathways, leading to changes in gene expression and cellular behavior . Furthermore, this compound can modulate the activity of transcription factors, which are proteins that regulate the transcription of genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained biological activity . Prolonged exposure to this compound can lead to changes in cellular responses, including adaptive mechanisms that counteract its effects .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth in cancer models . At higher doses, it may cause toxic or adverse effects, including damage to normal tissues and organs . Understanding the dosage effects of this compound is essential for optimizing its therapeutic potential while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism . Additionally, this compound can affect the activity of metabolic enzymes, leading to changes in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for elucidating its biological effects and optimizing its therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1H-indazol-3-amine typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method starts with the reaction of 2-fluorobenzaldehyde with hydrazine to form benzylidenehydrazine, which then undergoes cyclization to produce the indazole core . The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and advanced purification techniques like crystallization and chromatography are common in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-1H-indazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The fluorine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).

Major Products

Comparison with Similar Compounds

4-fluoro-1H-indazol-3-amine can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in the presence of the fluorine atom at the 4-position, which can enhance its metabolic stability and binding affinity to specific targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

4-fluoro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMNYSASBRVPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355874
Record name 4-fluoro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404827-78-7
Record name 4-fluoro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,6-difluorobenzonitrile (3 g, 21.6 mmol) in anhydrous ethanol (50 mL) was added hydrazine hydrate (4.18 mL, 86 mmol). The reaction was heated at 90° C. under nitrogen for 4 hours. Reaction mixture was cooled to room temperature, treated with acetone (20 mL) and left to stand for 18 hours. The mixture was evaporated in-vacuo to yield an orange/brown solid which was partitioned between saturated aqueous sodium hydrogen carbonate solution and dichloromethane. The organic layer was passed through a hydrophobic frit and evaporated in-vacuo to yield a brown solid (4.58 g), which was absorbed onto Florisil (60-100 mesh), applied to a 100 g silica SPE cartridge and purified on a Flashmaster II using a 0-10% methanol in dichloromethane gradient over 60 min. Fractions 48-57 were combined and the solvent was evaporated in-vacuo to yield the title compound as a brown solid (3.08 g, 94%). LCMS (System B) RT=1.38 min, ES+ve m/z 152 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.18 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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